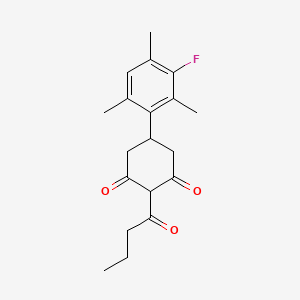![molecular formula C14H11BrClNS B14378694 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide CAS No. 89542-37-0](/img/structure/B14378694.png)
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring system substituted with a chlorophenylmethyl group and a bromide counterion. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by quaternization with a suitable alkylating agent. One common method involves the reaction of 2-aminothiophenol with 3-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate benzothiazole. This intermediate is then quaternized with methyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzothiazolium moiety can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring and the chlorophenylmethyl group.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as dyes and sensors.
作用机制
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Additionally, it can intercalate into DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the chlorophenylmethyl and bromide substituents.
3-Methylbenzothiazolium Bromide: A related compound with a methyl group instead of the chlorophenylmethyl group.
3-Phenylbenzothiazolium Bromide: Another similar compound with a phenyl group instead of the chlorophenylmethyl group.
Uniqueness
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to the presence of the chlorophenylmethyl group, which imparts specific electronic and steric properties
属性
CAS 编号 |
89542-37-0 |
|---|---|
分子式 |
C14H11BrClNS |
分子量 |
340.7 g/mol |
IUPAC 名称 |
3-[(3-chlorophenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-12-5-3-4-11(8-12)9-16-10-17-14-7-2-1-6-13(14)16;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI 键 |
AXLRTLKNUQRRAD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC(=CC=C3)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
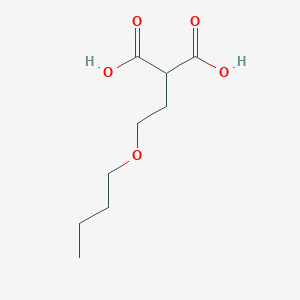
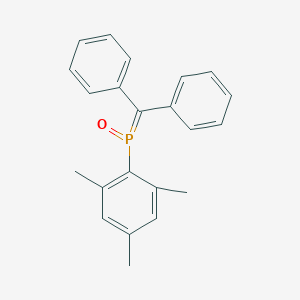

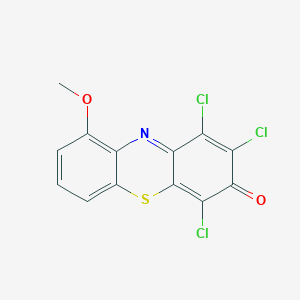
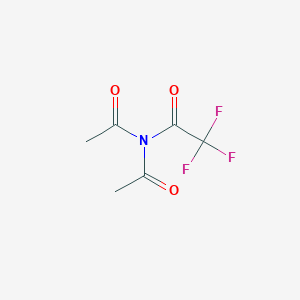
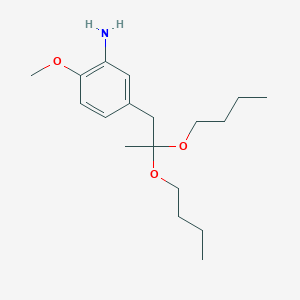
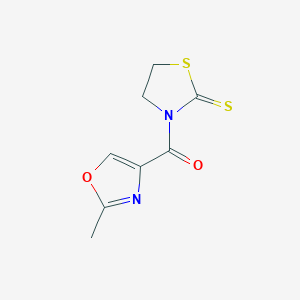
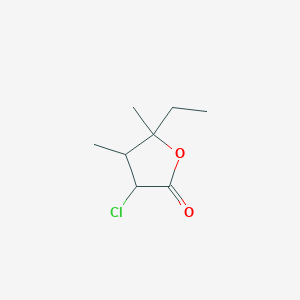
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
